N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
Compounds with a benzothiazole core, such as N-(6-methoxybenzo[d]thiazol-2-yl)benzamide , are often used in medicinal chemistry due to their diverse biological activities . They can exhibit anti-cancer activity against various cancer cell lines .
Synthesis Analysis
While the specific synthesis of “N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide” is not available, similar compounds, such as isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight of N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide is 284.33 .Scientific Research Applications
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, including variants like 3-methyl-N-(thiazol-2-yl) benzamide, have been studied for their gelation behavior. These compounds exhibit gelation towards ethanol/water and methanol/water mixtures. Their gelation properties are influenced by methyl functionality and non-covalent interactions, which are crucial for their potential applications in materials science (Yadav & Ballabh, 2020).
Anticancer Activity
Some N-(thiazol-2-yl)benzamide derivatives have shown promising results in anticancer studies. These compounds were evaluated against various cancer cell lines, showing moderate to excellent anticancer activity, and in some cases, even outperforming reference drugs (Ravinaik et al., 2021).
Synthesis and Complex Formation
Studies on the synthesis of thiadiazolobenzamide, which is structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have led to the formation of new compounds and complexes with metals like Ni and Pd. These complexes have been characterized and analyzed for various properties (Adhami et al., 2012).
Antifungal Agents
Some benzamide derivatives with thiazole groups have been studied for their potential as antifungal agents. These compounds exhibited significant activity against various fungal strains, indicating their potential in medical and agricultural applications (Narayana et al., 2004).
Inhibitors of Stearoyl-CoA Desaturase-1
Certain benzamide derivatives with thiazole groups have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. These compounds have shown potential in influencing metabolic processes and could have therapeutic applications (Uto et al., 2009).
Anti-inflammatory Activity
Studies have shown that some thiazole-based benzamide derivatives possess anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory drugs (Lynch et al., 2006).
Antibacterial Agents
A number of thiazole-benzamide derivatives have been tested for their antibacterial properties, with several compounds showing promising results against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This research paves the way for the development of new antibacterial agents (Palkar et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .
Biochemical Pathways
Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .
Future Directions
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFRJULNLCTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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